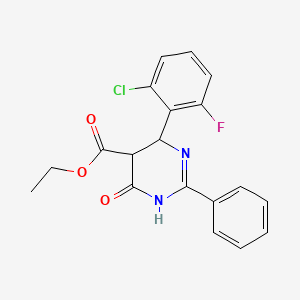

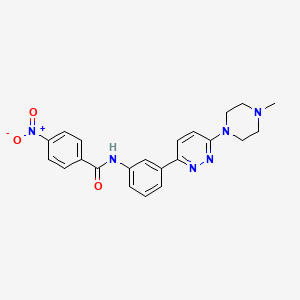

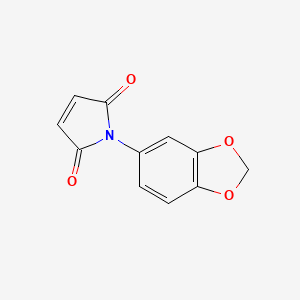

Ethyl 4-(2-chloro-6-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

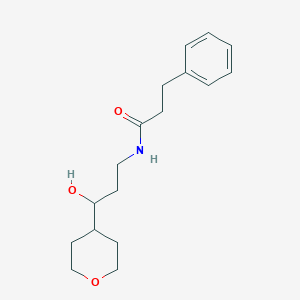

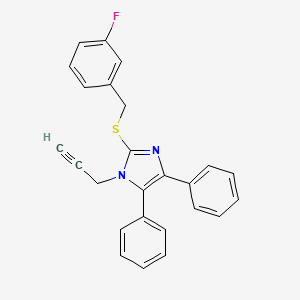

The compound is a pyrimidine derivative, which is a class of organic compounds that include several important biomolecules, such as the bases cytosine, thymine, and uracil found in DNA and RNA . The presence of chloro and fluoro groups on the phenyl ring suggests that it might have interesting reactivity or biological activity, as halogens are often used in medicinal chemistry to improve the activity of pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the phenyl groups, and the addition of the halogens. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several rings and functional groups. The pyrimidine ring and the phenyl rings would likely contribute to the compound’s overall stability and possibly to its reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the halogens might make the phenyl rings more reactive, while the pyrimidine ring might be involved in hydrogen bonding or other interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its overall size and shape, the presence of the halogens, and the specific arrangement of its atoms .Applications De Recherche Scientifique

Antiviral Activity

Research into pyrimidine derivatives has shown promising results in inhibiting retrovirus replication in cell culture. Specifically, certain 5-substituted 2,4-diaminopyrimidine derivatives have been identified to significantly inhibit the replication of retroviruses, highlighting potential applications in antiviral therapies (Hocková et al., 2003).

Antioxidant and Radioprotective Activities

A novel pyrimidine derivative synthesized through a Biginelli reaction demonstrated in vitro antioxidant activity, as well as in vivo radioprotection in a Drosophila melanogaster model system. This suggests its potential use in mitigating oxidative stress caused by ionizing radiation (Mohan et al., 2014).

Synthesis of Fluorescent Compounds

The synthesis of monastrol analogs conjugated with fluorescent coumarin scaffolds has been explored. These compounds are fluorescent active and exhibit maximum absorption in UV or visible regions, suggesting their application in fluorescence studies (Al-Masoudi et al., 2015).

Anti-Inflammatory and Analgesic Agents

Research on pyrimidine heterocycles has led to the synthesis of novel derivatives with improved anti-inflammatory and analgesic activities. The nature of the substituent on the pyrimidine ring plays a significant role in these activities, with chlorophenyl substitution showing potent effects (Muralidharan et al., 2019).

Antibacterial Agents

The ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives has been investigated for potential antibacterial applications. These compounds have been screened against both Gram-positive and Gram-negative bacteria, showing moderate activity and highlighting their potential as novel antibacterial agents (Balaji et al., 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-(2-chloro-6-fluorophenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)15-16(14-12(20)9-6-10-13(14)21)22-17(23-18(15)24)11-7-4-3-5-8-11/h3-10,15-16H,2H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJHEXYQLZNAPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-methylethyl)-2-[(2-fluorophenyl)(methyl)amino]-N-methylacetamide](/img/structure/B2854393.png)

![4-[(3-Fluorophenyl)methyl]piperidin-4-ol](/img/structure/B2854400.png)